Cas no 1797281-48-1 (N-[2-Methoxy-2-(3-methoxyphenyl)ethyl]cyclopropanecarboxamide)

N-[2-Methoxy-2-(3-methoxyphenyl)ethyl]cyclopropanecarboxamide is a synthetic organic compound featuring a cyclopropanecarboxamide core linked to a substituted phenethyl moiety. Its structural design incorporates methoxy groups at strategic positions, enhancing its potential as an intermediate in pharmaceutical or agrochemical synthesis. The cyclopropane ring contributes to conformational rigidity, while the methoxy substituents may influence electronic properties and bioavailability. This compound is of interest in medicinal chemistry for its potential role in modulating biological targets due to its balanced lipophilicity and steric profile. Careful handling is recommended due to its synthetic nature and reactivity. Further research is required to fully characterize its applications.
N-[2-Methoxy-2-(3-methoxyphenyl)ethyl]cyclopropanecarboxamide structure
1797281-48-1 structure
Product Name:N-[2-Methoxy-2-(3-methoxyphenyl)ethyl]cyclopropanecarboxamide
CAS No:1797281-48-1
MF:C14H19NO3
MW:249.305564165115
CID:5371659
Update Time:2025-06-30

N-[2-Methoxy-2-(3-methoxyphenyl)ethyl]cyclopropanecarboxamide Chemical and Physical Properties

Names and Identifiers

    • N-[2-Methoxy-2-(3-methoxyphenyl)ethyl]cyclopropanecarboxamide
    • Inchi: 1S/C14H19NO3/c1-17-12-5-3-4-11(8-12)13(18-2)9-15-14(16)10-6-7-10/h3-5,8,10,13H,6-7,9H2,1-2H3,(H,15,16)
    • InChI Key: SWWGXCMRUISHBS-UHFFFAOYSA-N
    • SMILES: C1(C(NCC(OC)C2=CC=CC(OC)=C2)=O)CC1

Experimental Properties

  • Density: 1.142±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 441.1±45.0 °C(Predicted)
  • pka: 15.41±0.20(Predicted)

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Additional information on N-[2-Methoxy-2-(3-methoxyphenyl)ethyl]cyclopropanecarboxamide

Comprehensive Overview of N-[2-Methoxy-2-(3-methoxyphenyl)ethyl]cyclopropanecarboxamide (CAS No. 1797281-48-1)

The compound N-[2-Methoxy-2-(3-methoxyphenyl)ethyl]cyclopropanecarboxamide (CAS No. 1797281-48-1) is a specialized organic molecule that has garnered significant attention in pharmaceutical and biochemical research. Its unique structure, featuring a cyclopropanecarboxamide moiety linked to a methoxy-substituted phenyl group, makes it a promising candidate for various applications. Researchers are particularly interested in its potential as a building block for novel therapeutics, given its ability to interact with biological targets.

In recent years, the demand for cyclopropane-containing compounds has surged due to their role in drug discovery. The N-[2-Methoxy-2-(3-methoxyphenyl)ethyl] derivative stands out for its balanced lipophilicity and metabolic stability, which are critical for optimizing drug-like properties. This aligns with current trends in precision medicine and small-molecule therapeutics, where researchers seek compounds with improved bioavailability and target specificity.

One of the most frequently searched questions in the field is: "What are the applications of cyclopropanecarboxamide derivatives in drug development?" This compound addresses this query by demonstrating potential in modulating enzyme activity and receptor binding. Its methoxy groups enhance solubility, while the cyclopropane ring contributes to conformational rigidity, a feature highly valued in medicinal chemistry.

Another hot topic is the sustainable synthesis of complex organic molecules. The synthesis of CAS No. 1797281-48-1 often involves green chemistry principles, such as catalytic methods and solvent optimization, which resonate with the growing emphasis on environmentally friendly practices in the pharmaceutical industry. This aspect is particularly relevant to researchers exploring cost-effective and scalable production routes.

From a structural perspective, the N-[2-Methoxy-2-(3-methoxyphenyl)ethyl]cyclopropanecarboxamide offers versatility in chemical modifications. Its amide linkage and aromatic methoxy groups provide sites for further functionalization, enabling the creation of derivatives with tailored properties. This flexibility is crucial for structure-activity relationship (SAR) studies, a cornerstone of modern drug design.

In summary, CAS No. 1797281-48-1 represents a compelling example of how cyclopropane-based compounds can drive innovation in life sciences. Its combination of synthetic accessibility, biological relevance, and structural adaptability positions it as a valuable tool for researchers tackling challenges in drug discovery and chemical biology. As the scientific community continues to explore its potential, this compound is likely to remain a focal point in cutting-edge research.

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